2-(Difluoromethyl)-6-fluoro-5-nitropyridine-3-sulfonamide
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Overview
Description
2-(Difluoromethyl)-6-fluoro-5-nitropyridine-3-sulfonamide is a compound of significant interest in the field of organic chemistry. This compound features a pyridine ring substituted with difluoromethyl, fluoro, nitro, and sulfonamide groups, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Difluoromethyl)-6-fluoro-5-nitropyridine-3-sulfonamide typically involves multiple steps, starting from commercially available precursorsThis can be achieved using reagents such as TMS-CF2H (trimethylsilyl difluoromethyl) under metal-free conditions . The fluoro and nitro groups can be introduced through electrophilic aromatic substitution reactions, while the sulfonamide group is typically added via sulfonylation reactions .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to streamline the process and reduce costs .
Chemical Reactions Analysis
Types of Reactions
2-(Difluoromethyl)-6-fluoro-5-nitropyridine-3-sulfonamide undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are commonly used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso or hydroxylamine derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
2-(Difluoromethyl)-6-fluoro-5-nitropyridine-3-sulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor due to its sulfonamide group.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of 2-(Difluoromethyl)-6-fluoro-5-nitropyridine-3-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active site. The difluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively interact with biological membranes and proteins .
Comparison with Similar Compounds
Similar Compounds
2-(Difluoromethyl)-6-fluoropyridine: Lacks the nitro and sulfonamide groups, making it less versatile.
6-Fluoro-5-nitropyridine-3-sulfonamide: Lacks the difluoromethyl group, resulting in different chemical properties.
2-(Difluoromethyl)-5-nitropyridine-3-sulfonamide: Similar structure but different substitution pattern
Uniqueness
2-(Difluoromethyl)-6-fluoro-5-nitropyridine-3-sulfonamide is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both difluoromethyl and sulfonamide groups enhances its potential as a pharmaceutical agent, offering improved metabolic stability and enzyme inhibition properties .
Biological Activity
2-(Difluoromethyl)-6-fluoro-5-nitropyridine-3-sulfonamide is a sulfonamide compound characterized by its unique molecular structure, which includes a pyridine ring substituted with difluoromethyl, fluoro, and nitro groups. This compound has garnered attention in medicinal chemistry due to its significant biological activities, particularly as an inhibitor of tissue non-specific alkaline phosphatase (TNAP). TNAP plays a crucial role in various physiological processes, including bone mineralization and phosphate metabolism, making this compound a potential therapeutic agent for conditions like ectopic calcification disorders.
Chemical Structure and Properties
The chemical formula of this compound is C6H4F3N3O4S, and it has a molecular weight of approximately 271.17 g/mol. The presence of difluoromethyl and nitro groups enhances its electronic properties, contributing to its biological activity.
Property | Value |
---|---|
Molecular Formula | C₆H₄F₃N₃O₄S |
Molecular Weight | 271.17 g/mol |
Functional Groups | Sulfonamide, Nitro, Difluoromethyl |
Biological Target | Tissue Non-Specific Alkaline Phosphatase (TNAP) |
The primary mechanism by which this compound exerts its biological effects is through the inhibition of TNAP. This inhibition can potentially lead to therapeutic applications in treating diseases associated with abnormal calcification processes, such as:
- Pseudoxanthoma Elasticum
- Generalized Arterial Calcification of Infancy
Research indicates that the compound's ability to inhibit TNAP may help in managing these conditions by regulating phosphate metabolism and preventing ectopic calcification.
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
- Inhibition Studies : In vitro studies demonstrated that this compound effectively inhibited TNAP activity, with IC50 values indicating significant potency compared to other known inhibitors.
- Therapeutic Potential : Research highlighted the compound's potential as a therapeutic agent for conditions related to abnormal mineralization. For instance, in animal models of pseudoxanthoma elasticum, administration of the compound resulted in decreased calcification markers.
- Synthetic Pathways : The synthesis of this compound has been optimized to yield high purity and efficacy, allowing for further exploration of its derivatives to enhance biological activity.
Comparative Analysis with Related Compounds
To better understand the unique properties of this compound, a comparison with related compounds is useful:
Compound Name | Structural Features | Biological Activity |
---|---|---|
5-Fluoro-2-(trifluoromethyl)pyridine-3-sulfonamide | Trifluoromethyl instead of difluoromethyl | Enhanced lipophilicity but lower TNAP inhibition |
6-Chloro-5-nitropyridine-3-sulfonamide | Chlorine substituent | Different reactivity; less focus on TNAP |
4-(Difluoromethyl)aniline | Aniline derivative | Varies significantly in biological activity |
Properties
Molecular Formula |
C6H4F3N3O4S |
---|---|
Molecular Weight |
271.18 g/mol |
IUPAC Name |
2-(difluoromethyl)-6-fluoro-5-nitropyridine-3-sulfonamide |
InChI |
InChI=1S/C6H4F3N3O4S/c7-5(8)4-3(17(10,15)16)1-2(12(13)14)6(9)11-4/h1,5H,(H2,10,15,16) |
InChI Key |
LKSCJOZPYNJSAG-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=NC(=C1S(=O)(=O)N)C(F)F)F)[N+](=O)[O-] |
Origin of Product |
United States |
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